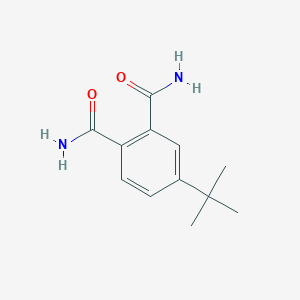![molecular formula C13H7F3N2O B3270273 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine CAS No. 52333-75-2](/img/structure/B3270273.png)
2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine
Descripción general
Descripción
2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine (TFMOP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMOP is a heterocyclic compound that contains both an oxazole and pyridine ring, which makes it a versatile molecule for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine has been shown to bind to several neurotransmitter receptors, including dopamine, serotonin, and acetylcholine receptors. 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
Biochemical and Physiological Effects
2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine in lab experiments is its versatility as a building block for the synthesis of various heterocyclic compounds. 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine-containing compounds have shown promising applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, one of the limitations of using 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine in lab experiments is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine. One of the future directions is the development of 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine-containing compounds as potential drug candidates for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another future direction is the synthesis of 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine-containing materials such as MOFs and COFs for various applications in material science. Additionally, the development of new synthetic methods for the preparation of 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine and its derivatives could lead to the discovery of novel compounds with potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine has also been studied for its anti-inflammatory and anti-tumor properties.
In material science, 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine-containing MOFs and COFs have shown promising applications in gas storage, catalysis, and sensing.
In organic synthesis, 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine has been used as a versatile building block for the synthesis of various heterocyclic compounds. 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine-containing compounds have shown promising applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)9-5-2-1-4-8(9)12-18-11-10(19-12)6-3-7-17-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLLJLSNMUKOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B3270217.png)

![2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270235.png)
![2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine](/img/structure/B3270236.png)
![2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270237.png)
![2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270241.png)
![2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270247.png)
![2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270262.png)
![2-(2,5-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270264.png)
![Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone](/img/structure/B3270282.png)

